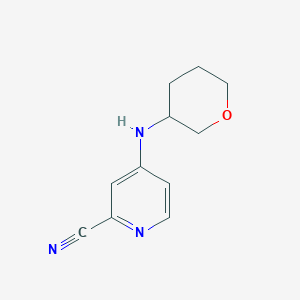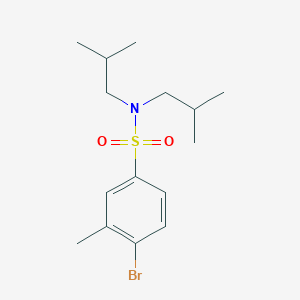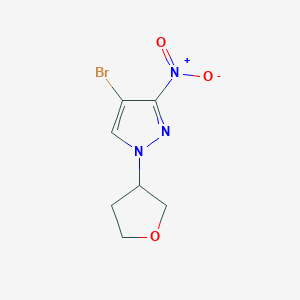![molecular formula C16H19NO3 B7570440 2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7570440.png)
2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid, also known as CHX-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation and cancer growth. Additionally, this compound has been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In animal models of neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuronal damage.
実験室実験の利点と制限
One advantage of 2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid for lab experiments is its ability to inhibit the activity of COX-2 and MAPKs, which are important targets in cancer and inflammation research. Additionally, this compound has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid, including the optimization of its synthesis method to improve yield and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in other areas, such as cardiovascular disease and metabolic disorders. Furthermore, the development of novel formulations and delivery methods for this compound could improve its solubility and bioavailability, making it a more effective therapeutic agent.
合成法
The synthesis of 2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid involves several steps, including the reaction of 2-nitrobenzaldehyde with cyclohexanone to form 2-nitrocyclohexenone, which is then reduced to 2-amino-3-cyclohexenone. Next, the reaction of 2-amino-3-cyclohexenone with 2-bromoacetophenone yields the final product, this compound. This synthesis method has been optimized to yield high purity and yield of this compound.
科学的研究の応用
2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and liver cancer. Inflammation is another area where this compound has shown promise, with studies demonstrating its ability to reduce inflammation in animal models of rheumatoid arthritis and colitis. Additionally, this compound has been investigated for its potential neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[2-[[2-(cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15(10-12-6-2-1-3-7-12)17-14-9-5-4-8-13(14)11-16(19)20/h4-6,8-9H,1-3,7,10-11H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIRWMHOPGXSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)NC2=CC=CC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]butanamide](/img/structure/B7570366.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7570367.png)
![N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide](/img/structure/B7570372.png)


![3-[(3,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570406.png)

![N-[(3-bromophenyl)methyl]-2-methylquinolin-8-amine](/img/structure/B7570423.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-(cyclohexen-1-yl)acetamide](/img/structure/B7570425.png)
![3-[1-[2-(Cyclohexen-1-yl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7570433.png)
![4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7570446.png)

![1-[2-(Cyclohexen-1-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7570464.png)
